2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a chemical compound characterized by its complex molecular structure, which includes a quinoline core, a pyridine ring, and a carboxamide functional group. Its molecular formula is C23H19N3O2, with a molecular weight of approximately 369.424 g/mol . The compound features a methyl group at the second position of the quinoline ring, which may enhance its lipophilicity and influence biological interactions. The pyridine ring is connected to the quinoline via an ether linkage (pyridyloxy), while a benzyl moiety is attached to the nitrogen atom of the carboxamide group at the eighth position of the quinoline.
The chemical reactivity of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide can be attributed to its functional groups. The carboxamide group can participate in various reactions such as:
These reactions suggest potential pathways for further functionalization and derivatization of the compound.
The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide can be approached through several synthetic routes. A proposed method involves:
Due to its structural characteristics, 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could have potential applications in:
Interaction studies involving 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could focus on its binding affinity to various receptors or enzymes. Given its structural similarity to known bioactive compounds, it may interact with:
Further experimental studies will be necessary to elucidate these interactions.
Several compounds share structural similarities with 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(pyridin-2-yl)quinoline-4-carboxamide | Contains a quinoline core and pyridine | Antimicrobial properties |
| 4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-cyclopenta[c]quinolin | Bicyclic structure similar to quinoline | Potential anticancer activity |
| N-(3-Chloro-4-(methylamino)-6-(pyridin-2-yl)pyrimidin | Pyrimidine ring addition | Antiviral activity |
These compounds highlight the uniqueness of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide due to its specific combination of functional groups and structural features that may confer distinct biological activities not present in other similar compounds .